molecular formula C17H32N2O4 B2430496 tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate CAS No. 292135-37-6

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate

Cat. No.: B2430496
CAS No.: 292135-37-6
M. Wt: 328.453
InChI Key: VTEHEKRHTCKDFA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H32N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

It is known that similar compounds, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, are used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

It is known that similar compounds are used in the synthesis of dipeptides . The compound could potentially interact with its targets to facilitate peptide bond formation, a crucial step in dipeptide synthesis .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. The synthesis of dipeptides is a crucial process in biochemistry, as these small proteins play various roles in biological systems, including acting as building blocks for larger proteins .

Pharmacokinetics

Similar compounds are known to be soluble in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane . These properties could potentially influence the compound’s bioavailability.

Result of Action

The result of the compound’s action is the synthesis of dipeptides . Dipeptides are crucial in various biological processes, including protein synthesis. Therefore, the compound’s action could potentially influence these processes.

Action Environment

The action of the compound could be influenced by various environmental factors. For instance, the solubility of the compound in various solvents could influence its efficacy and stability . Additionally, the compound’s reactivity could be influenced by the presence of other reactive groups in the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine-based compounds, which are common in pharmaceuticals .

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It can be used to synthesize analogs of biologically active molecules for structure-activity relationship studies .

Medicine

In medicine, this compound is used in the development of new drugs. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring with tert-butyl protecting groups. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)18-10-7-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHEKRHTCKDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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